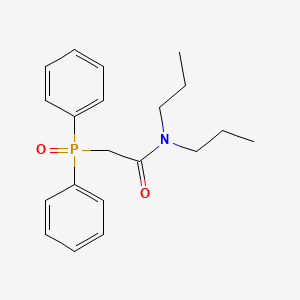![molecular formula C13H21N3OS B4693766 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4693766.png)
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide
Descripción general
Descripción
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders.
Mecanismo De Acción
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide acts as a selective antagonist of CRF1, a receptor that plays a critical role in the regulation of the stress response. By blocking the binding of CRF to its receptor, N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide can modulate the stress response and reduce the symptoms of stress-related disorders.
Biochemical and Physiological Effects
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. This compound can reduce the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the stress response. N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide has also been shown to reduce the release of stress-related neuropeptides, such as neuropeptide Y and substance P, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide is a highly selective antagonist of CRF1, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, the use of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide in lab experiments is limited by its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions for the research on N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide include the investigation of its potential therapeutic applications in stress-related disorders, such as post-traumatic stress disorder (PTSD) and addiction. Further studies are also needed to elucidate the molecular mechanisms underlying the anxiolytic and antidepressant effects of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide and to optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide has been widely used in scientific research to investigate the role of CRF1 in various physiological and pathological conditions. This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential as a therapeutic agent for anxiety and depression.
Propiedades
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-2-3-8-11(17)14-13-16-15-12(18-13)9-10-6-4-5-7-10/h10H,2-9H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSOZWLVRYYIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine](/img/structure/B4693696.png)

![2-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4693707.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4693717.png)


![ethyl 4-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4693741.png)
![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4693745.png)

![N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4693759.png)
![1-acetyl-4-[4-(benzyloxy)phenyl]piperazine](/img/structure/B4693773.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4693779.png)
![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)
![N-[3-(1-azepanyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B4693809.png)